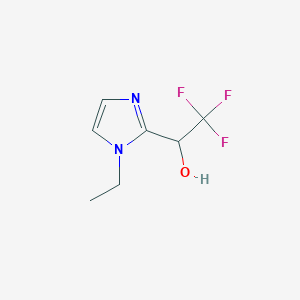
1-Ethyl-I+/--(trifluoromethyl)-1H-imidazole-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features an imidazole ring substituted with an ethyl group and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1-ethylimidazole with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoroethanol moiety can influence the compound’s solubility and reactivity. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-imidazol-2-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(1-Ethyl-1H-imidazol-2-yl)ethanone
Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
107344-64-9 |
|---|---|
Molecular Formula |
C7H9F3N2O |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-4-3-11-6(12)5(13)7(8,9)10/h3-5,13H,2H2,1H3 |
InChI Key |
UUGCRMLPMASSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















